Olradipine
Overview
Description
Olradipine is a chemical compound with the molecular formula C22H28Cl2N2O6 and a molecular weight of 487.37 g/mol . It is a synthetic dihydropyridine derivative, primarily known for its potential applications in the pharmaceutical industry. The compound is characterized by its unique structure, which includes a dichlorophenyl group and a dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olradipine involves several steps, starting with the preparation of the dihydropyridine ring. The key intermediates include 2,3-dichlorobenzaldehyde and ethyl acetoacetate. The reaction typically proceeds through a Hantzsch dihydropyridine synthesis, which involves the condensation of these intermediates with ammonia or an amine under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Olradipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding pyridine derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, reduced dihydropyridine compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
Olradipine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of dihydropyridine chemistry and its derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as a calcium channel blocker, similar to other dihydropyridine derivatives.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
Olradipine exerts its effects primarily through the inhibition of calcium channels. By blocking these channels, it reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, which are predominant in vascular smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Isradipine: Similar to Olradipine, it belongs to the dihydropyridine class and acts on L-type calcium channels.
Uniqueness of this compound
This compound is unique due to its specific chemical structure, which includes a dichlorophenyl group. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24/h5-7,18,26H,4,8-12,25H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTBMBOHGZAWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921881 | |
Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115972-78-6 | |
Record name | Olradipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115972786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLRADIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617O238A6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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